Trimethylolpropane tris(3-mercaptopropionate)
Description
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) is a trifunctional thiol cross-linker widely used in polymer chemistry due to its ability to form stable thioether linkages via thiol-ene "click" reactions. Its molecular structure consists of a trimethylolpropane core esterified with three 3-mercaptopropionate groups, providing three reactive thiol (-SH) sites . TMPMP is a key component in thermosetting resins, UV-curable coatings, self-healing materials, and biomedical devices due to its moderate cross-linking density, efficient reactivity, and adaptability in diverse formulations .
Properties
IUPAC Name |
2,2-bis(3-sulfanylpropanoyloxymethyl)butyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFZQVZKBIPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044919 | |
| Record name | 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33007-83-9 | |
| Record name | Trimethylolpropane tris(3-mercaptopropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33007-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicure QX 30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMETHYLOLPROPANE TRIS(3-MERCAPTOPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN53W5D3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Esterification Method
The most established and widely reported method for preparing TMPMP is the direct esterification of trimethylolpropane with 3-mercaptopropionic acid in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA).
Reaction Setup and Conditions
- Reactants and Catalyst:
- Trimethylolpropane (TMP)
- 3-Mercaptopropionic acid (3-MPA)
- p-Toluenesulfonic acid (p-TSA) as catalyst
- Solvent: Cyclohexane (also called hexanaphthene in some literature)
- Reaction Vessel: Typically a 1 L three-necked flask equipped with a water trap and reflux condenser
- Atmosphere: Inert gas protection (nitrogen or argon) to prevent oxidation of thiol groups
- Temperature: Oil bath maintained at 75–85 °C, optimally around 80 °C
- Reaction Time: 1.5 to 2.5 hours, with 2 hours being optimal for complete esterification
Reaction Procedure
- Charge the Reactor: Sequential addition of cyclohexane (450–550 mL), TMP (65–70 g), 3-MPA (170–180 g), and p-TSA (8–15 g) into the flask.
- Heating: The mixture is heated in an oil bath at 75–85 °C with stirring.
- Reflux: Maintain reflux with internal temperature stabilized at 78–79 °C for 1.5 to 2.5 hours.
- Water Removal: The reaction produces water, which is removed by azeotropic distillation with cyclohexane to drive the reaction forward.
- Cooling and Washing: After reaction completion, the mixture is cooled and washed sequentially:
- Washed 3 times with sodium bicarbonate solution (3 × 200 mL) to neutralize acid.
- Extracted with methylene chloride (3 × 200 mL).
- Washed with saturated sodium chloride solution (2 × 200 mL) to clarify the organic phase.
- Drying: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate for about 30 minutes at ≤30 °C.
- Concentration: The solvent is removed by rotary evaporation (spin concentration) to yield a crude product.
- Purification: The crude product undergoes vacuum distillation at 40 °C for 1 hour and filtration through a 0.45 µm organic membrane filter to obtain a colorless, transparent TMPMP liquid.
Representative Quantities and Conditions
| Component | Quantity (Preferred) | Notes |
|---|---|---|
| Cyclohexane (solvent) | 450–550 mL (typically 500 mL) | Boiling point ~80 °C, facilitates water removal |
| Trimethylolpropane (TMP) | 65–70 g (typically 67.1 g) | Polyhydric alcohol |
| 3-Mercaptopropionic acid | 170–180 g (typically 175 g) | Mercaptocarboxylic acid |
| p-Toluenesulfonic acid (p-TSA) | 8–15 g (typically 10 g) | Acid catalyst |
| Reaction temperature | 75–85 °C (optimal 80 °C) | Oil bath temperature |
| Reflux time | 1.5–2.5 hours (optimal 2 hours) | Stirred with magnetic stirrer |
| Atmosphere | Nitrogen or argon | Prevents thiol oxidation |
Optimization of Synthetic Parameters
A study published in the Royal Society of Chemistry journal further optimized the synthesis parameters to maximize the purity of TMPMP and minimize side-products such as unreacted starting materials and thioester-based by-products.
Catalyst Concentration Effect
- Increasing the concentration of p-TSA catalyst reduces the amount of uncompleted side-products but increases the formation of thioester side-products.
- Optimal catalyst concentration balances high conversion with minimal side reactions.
Reaction Monitoring and Purity Assessment
- The esterification reaction is monitored by measuring thiol purity and conversion rates.
- Differential scanning calorimetry (DSC) is used to study the curing behavior of TMPMP with epoxy resins, which indirectly reflects the purity and functionality of the prepared TMPMP.
Advantages of the Described Preparation Method
- High Purity Product: The multi-step washing and drying process ensures removal of residual acids and impurities.
- Colorless and Transparent: Effective filtration and controlled reaction conditions prevent discoloration.
- Improved Resin Properties: TMPMP prepared by this method enhances transparency, refractive index, impact resistance, dyeability, and processability of cured resins.
- Scalability: The method is adaptable to laboratory and industrial scale using standard glassware and equipment.
Summary Table of Preparation Steps
| Step No. | Operation | Conditions/Details | Purpose |
|---|---|---|---|
| 1 | Charge reactor | Add cyclohexane, TMP, 3-MPA, p-TSA | Prepare reaction mixture |
| 2 | Oil bath heating | 75–85 °C, inert atmosphere (N2/Ar) | Initiate esterification |
| 3 | Reflux | 78–79 °C, 1.5–2.5 h, magnetic stirring | Complete esterification and water removal |
| 4 | Cooling | Room temperature | Prepare for washing |
| 5 | Washing | 3× sodium bicarbonate, 3× methylene chloride, 2× saturated NaCl | Neutralize acid, extract and clarify product |
| 6 | Drying | Anhydrous MgSO4 or Na2SO4, 30 min, ≤30 °C | Remove residual water |
| 7 | Concentration | Rotary evaporation at ≤30 °C | Remove solvent, obtain crude product |
| 8 | Vacuum distillation and filtration | 40 °C, 1 h, 0.45 µm membrane filter | Purify and clarify final product |
Research Findings and Industrial Relevance
- The described method is patented (CN104447446A) and validated for producing TMPMP that meets stringent optical curing requirements.
- The use of cyclohexane as an azeotropic solvent is critical for effective water removal, which drives the esterification to completion without degradation of thiol groups.
- The inert atmosphere prevents oxidation of mercapto groups, preserving the functionality of TMPMP.
- Optimizing catalyst concentration and reaction time enhances product purity and reduces side-products, which is crucial for applications in high-performance polymers and adhesives.
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane tris(3-mercaptopropionate) primarily undergoes thiol-ene click reactions, which are a type of addition reaction between a thiol and an alkene. This compound can also participate in esterification and nucleophilic substitution reactions.
Common Reagents and Conditions
Thiol-ene Click Reactions: Typically conducted under UV light or with radical initiators.
Esterification: Requires acid catalysts like p-toluenesulfonic acid.
Nucleophilic Substitution: Involves bases like sodium hydroxide.
Major Products
The major products formed from these reactions include crosslinked polymers, hydrogels, and various thiol-ene based polymeric materials .
Scientific Research Applications
Polymer Chemistry
Crosslinking Agent
TMMP is widely used as a crosslinking agent in the synthesis of polymers. Its trifunctional nature allows for the formation of highly crosslinked networks, enhancing the mechanical properties and thermal stability of the resulting materials.
Hydrogels
In polymer chemistry, TMMP is instrumental in creating hydrogels that can encapsulate drugs or other bioactive compounds for controlled release applications. These hydrogels are particularly useful in biomedical applications where sustained release of therapeutic agents is desired.
Coatings and Adhesives
TMMP is employed in the development of coatings and adhesives due to its ability to form strong covalent bonds. It acts as a photoinitiator in UV-reactive coatings, improving adhesion and durability .
Material Science
Porous Hybrid Monolithic Materials
TMMP is utilized in constructing porous hybrid monolithic materials, which have applications in chromatography and filtration processes. The ability to tailor porosity and surface chemistry makes TMMP a versatile component in these materials.
Optical Transparent Materials
The compound is also used as a light curing agent for vinyl-based materials, enhancing their transparency and mechanical properties. This application is crucial in industries requiring high-performance optical materials .
Biological Applications
Drug Delivery Systems
TMMP's capacity to form hydrogels through cross-linking reactions positions it as a promising candidate for drug delivery systems. These systems can provide controlled release profiles for various therapeutic agents, improving treatment efficacy.
Chelating Agent
The thiol groups in TMMP can bind with heavy metal ions, making it an effective chelating agent for detoxifying organisms exposed to toxic metals. This property is particularly relevant in environmental remediation efforts.
Case Study 1: Crosslinked Polymer Networks
A study demonstrated that TMMP could be used to create crosslinked polymer networks with enhanced mechanical properties compared to traditional polymers. The resulting materials exhibited improved elasticity and durability under stress conditions, making them suitable for high-performance applications .
Case Study 2: Drug Encapsulation
Research involving TMMP-based hydrogels showed successful encapsulation and controlled release of anti-cancer drugs. The study highlighted how varying the crosslinking density affected drug release rates, providing insights into optimizing formulations for therapeutic use .
Mechanism of Action
The primary mechanism by which trimethylolpropane tris(3-mercaptopropionate) exerts its effects is through the formation of covalent bonds with other molecules. In thiol-ene click reactions, the thiolate anions generated from the deprotonation of thiols attack the electrophilic carbon of the epoxide group, forming a new carbon-sulfur-carbon bond. This mechanism is highly efficient and selective, leading to the formation of stable crosslinked networks .
Comparison with Similar Compounds
Functionality and Molecular Structure
| Compound | Functionality | Core Structure | Thiol Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| TMPMP | Trifunctional | Trimethylolpropane | 3 | ~398.6 |
| PETMP | Tetrafunctional | Pentaerythritol | 4 | ~488.7 |
| DPMP | Hexafunctional | Dipentaerythritol | 6 | ~707.0 |
- TMPMP : The trimethylolpropane core provides a compact structure, enabling efficient cross-linking without excessive steric hindrance .
- PETMP : The pentaerythritol core offers four thiol groups, leading to higher cross-linking density and rigidity in networks .
- DPMP : With six thiol groups, DPMP forms highly branched networks but may introduce brittleness due to excessive cross-linking .
Reactivity and Polymerization Kinetics
- Curing Speed : PETMP’s tetrafunctionality accelerates curing compared to TMPMP in thiol-ene systems. For example, in methacrylate networks, PETMP reduced stress by 40% compared to TMPMP due to faster chain-transfer reactions .
- Network Flexibility : TMPMP’s trifunctionality balances cross-linking and flexibility, making it suitable for applications requiring moderate rigidity, such as shape-memory polymers (SMPs) . In contrast, PETMP and DPMP create stiffer networks, which may hinder self-healing mechanisms due to restricted molecular mobility .
Mechanical and Thermal Properties
| Property | TMPMP | PETMP | DPMP |
|---|---|---|---|
| Cross-Link Density | Moderate | High | Very High |
| Glass Transition (Tg) | 45–60°C | 60–80°C | >80°C |
| Tensile Strength | 15–25 MPa | 25–35 MPa | 30–40 MPa |
| Elongation at Break | 20–30% | 10–20% | 5–15% |
Limitations
- Odor and Shelf Life : All thiol cross-linkers suffer from unpleasant odors and oxidative degradation, but PETMP and DPMP’s higher functionality may exacerbate storage challenges .
- IR Transparency : TMPMP and PETMP are unsuitable for infrared-transparent resins due to C-O bonds .
Key Research Findings
- Redox-Responsive Gels : TMPMP-based networks exhibit slower gelation than PETMP but better reversibility, making them suitable for dynamic applications .
- Stress Reduction : In BisEMA networks, TMPMP reduced polymerization stress by 30% compared to PETMP, highlighting its utility in dental composites .
- Bio-Based Compatibility : TMPMP effectively cross-links allylated ferulic acid, enabling renewable UV-curable coatings with tunable thermo-mechanical properties .
Biological Activity
Trimethylolpropane tris(3-mercaptopropionate) (TMMP) is a tri-functional thiol compound with significant biological activity, particularly in the fields of polymer chemistry, drug delivery, and environmental remediation. This article explores its synthesis, biological interactions, applications, and relevant case studies.
TMMP has the molecular formula and a molecular weight of 398.56 g/mol. It is characterized by its thiol groups that participate in thiol-ene reactions, allowing for the formation of cross-linked polymer networks. The synthesis typically involves the esterification of trimethylolpropane with 3-mercaptopropionic acid under acidic conditions, optimizing for purity and yield through careful control of reaction parameters .
Biological Activity
Chelating Agent : TMMP exhibits chelating properties that enable it to bind heavy metal ions, facilitating their detoxification in biological systems. This characteristic is particularly valuable in treating heavy metal toxicity, as it enhances the removal of toxic metals from organisms .
Drug Delivery Systems : The ability of TMMP to form hydrogels through cross-linking makes it a promising candidate for drug delivery applications. These hydrogels can encapsulate bioactive compounds and release them in a controlled manner, improving therapeutic efficacy .
Toxicological Profile : While TMMP is useful in various applications, it also poses potential health risks. It can cause skin irritation and allergic reactions upon contact. Inhalation exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) .
Applications in Research and Industry
TMMP's versatility extends to multiple applications:
- Polymer Chemistry : Used as a cross-linking agent in the development of thiol-ene based polymers which are utilized in coatings and adhesives.
- Environmental Remediation : Acts as a chelating agent for heavy metals, aiding in water purification processes .
- Biomedical Applications : Its hydrophilic nature allows for incorporation into various biomedical devices and drug delivery systems .
Case Study 1: Heavy Metal Detoxification
A study investigated the effectiveness of TMMP as a chelator for lead ions in contaminated water samples. Results indicated that TMMP significantly reduced lead concentrations, demonstrating its potential for environmental cleanup efforts.
Case Study 2: Drug Delivery Hydrogels
Research focused on developing hydrogels using TMMP for encapsulating anti-cancer drugs. The hydrogels showed sustained release profiles over extended periods, indicating their potential use in targeted drug delivery systems.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers design thiol-acrylate crosslinking experiments using trimethylolpropane tris(3-mercaptopropionate)?
- Methodological Answer : To design a thiol-acrylate crosslinking system, use a primary amine catalyst (e.g., octylamine) to initiate the Michael addition reaction between the thiol groups of trimethylolpropane tris(3-mercaptopropionate) and acrylate monomers (e.g., trimethylolpropane triacrylate). Monitor the reaction kinetics via Fourier-transform infrared (FTIR) spectroscopy to track thiol consumption (disappearance of the S-H stretch at ~2570 cm⁻¹). Ensure stoichiometric equivalence of thiol and acrylate functionalities for optimal network formation. Pre-react the mixture to form a prepolymer if slower gelation times are observed .
Q. What analytical techniques are recommended to characterize the crosslinked networks formed by this compound?
- Methodological Answer : Use dynamic mechanical analysis (DMA) to assess the glass transition temperature (Tg) and crosslink density of the network. Swelling experiments in solvents like tetrahydrofuran (THF) can quantify the degree of crosslinking via the Flory-Rehner equation. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to verify thiol-ene bond formation and residual monomer content .
Q. How can researchers ensure reproducibility in synthesizing hydrogels with this compound?
- Methodological Answer : Standardize reaction conditions (e.g., temperature, UV intensity for photo-initiated systems) and monomer ratios. For inulin-based hydrogels, crosslink inulin derivatives with trimethylolpropane tris(3-mercaptopropionate) at a 1:1 thiol-to-ene ratio under nitrogen to prevent oxidation. Validate biocompatibility via cell viability assays (e.g., MTS assay) and ensure batch-to-batch consistency by characterizing rheological properties (e.g., storage modulus) .
Advanced Research Questions
Q. How can photopolymerization kinetics be optimized for thiol-ene systems involving this compound?
- Methodological Answer : Use photorheology to monitor real-time gelation kinetics under UV light. Adjust the photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) concentration (typically 1–3 wt%) to balance curing speed and side reactions. For systems with competitive absorbance (e.g., bio-derived monomers), employ hydrogenated analogs to reduce induction periods and improve reaction rates. Validate with FTIR or Raman spectroscopy to correlate conversion rates with mechanical properties .
Q. What strategies address contradictions in dynamic network reversibility when using this compound?
- Methodological Answer : For dynamic thiol-Michael networks, introduce reversible bonds (e.g., dioxime) alongside permanent crosslinks. Characterize reversibility via stress-relaxation experiments and Arrhenius analysis to determine activation energy. Use ¹H NMR to assess hydrolytic stability of dynamic bonds under varying pH conditions. Adjust catalyst type (e.g., tertiary amines) to modulate exchange kinetics and network reprocessability .
Q. How can researchers resolve discrepancies in fluorescence sensor performance using thiol-ene polymers derived from this compound?
- Methodological Answer : Optimize monomer ratios (e.g., 2-hydroxyethylacrylate and triazine derivatives) to balance sensor sensitivity and polymer rigidity. Use fluorescence quenching assays to identify interference from residual thiols or unreacted monomers. Employ atomic force microscopy (AFM) to correlate surface morphology with sensor response. Validate selectivity via competitive binding studies with structurally analogous analytes .
Q. What experimental designs mitigate oxygen inhibition in UV-curable coatings incorporating this compound?
- Methodological Answer : Conduct reactions under inert atmospheres (e.g., nitrogen purge) or use oxygen-scavenging additives (e.g., thiol-ene systems with excess thiol). Employ attenuated total reflectance (ATR)-FTIR to quantify oxygen-induced inhibition zones. For bio-based coatings, blend with hydrogen donor monomers (e.g., allylated ferulic acid) to enhance radical propagation efficiency .
Safety and Handling Considerations
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and ABEK respirators to avoid exposure to vapors or liquid contact. Work in a fume hood to minimize inhalation risks .
- Storage : Store in airtight glass containers at room temperature, away from oxidizers and heat sources (flash point: 96°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
